![molecular formula C14H18FN3O B2408509 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-63-1](/img/structure/B2408509.png)

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

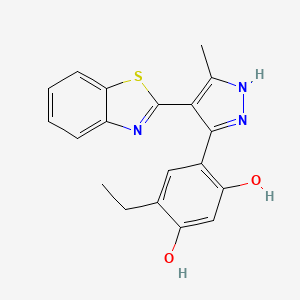

“N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide” is a compound that has been studied for its potential applications in the field of medicine . It has been found to exhibit strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines .

Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study describes the design, synthesis, and biological evaluation of a similar compound . Another study provides a detailed protocol for the radiochemical synthesis of a related compound .Molecular Structure Analysis

The molecular structure of “N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide” has been computed and is available in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study indicates that the compound can be produced in good radiochemical yield .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide” have been computed . The compound has a molecular weight of 349.4 g/mol, a topological polar surface area of 42.1 Ų, and a complexity of 435 .Scientific Research Applications

- Relevance : These derivatives find applications in boron neutron capture therapy, drug transport polymers for cancer treatment, and as nucleophiles in Suzuki reactions .

- Relevance : Fluorine enhances affinity to carbon, making fluorine-containing drugs attractive for therapeutic applications .

- Relevance : N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide could be investigated in this context .

Boronic Acid Derivatives and Organic Synthesis

Fluorine-Containing Compounds in Medicine

Amide Local Anesthetics and Cancer Treatment

Linezolid Derivatives and Antibacterial Activity

Indole Derivatives with Anti-Inflammatory and Analgesic Activities

Blood Coagulation Factor Xa Inhibitors

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it is challenging to describe its mode of action. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability . Further pharmacokinetic studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, this compound should be stored at -20°C, suggesting that it may be sensitive to temperature .

Future Directions

properties

IUPAC Name |

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O/c1-3-14(19)16-11-4-5-13(12(15)10-11)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9H2,2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRJTNWWBDDYHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)